2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine atoms and a but-3-en-1-yloxy group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of conjugated polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-{[(but-3-en-1-yl)oxy]methyl}thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Scientific Research Applications
2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and other advanced materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene is primarily related to its ability to participate in various chemical reactions. The bromine atoms and the but-3-en-1-yloxy group provide reactive sites for nucleophilic substitution and coupling reactions. These reactions can lead to the formation of complex molecular structures with specific electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Lacks the but-3-en-1-yloxy group, making it less versatile in certain synthetic applications.
3-Bromo-2,5-dimethylthiophene: Contains methyl groups instead of the but-3-en-1-yloxy group, leading to different reactivity and applications.
2,5-Dibromo-3-hexylthiophene: Has a hexyl group instead of the but-3-en-1-yloxy group, which affects its solubility and electronic properties.
Uniqueness
The presence of the but-3-en-1-yloxy group in 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene provides unique reactivity and versatility in synthetic applications. This functional group allows for the formation of various derivatives and conjugated systems, making it a valuable intermediate in the development of advanced materials .
Properties
CAS No. |
823808-10-2 |
---|---|
Molecular Formula |
C9H10Br2OS |
Molecular Weight |
326.05 g/mol |
IUPAC Name |
2,5-dibromo-3-(but-3-enoxymethyl)thiophene |
InChI |
InChI=1S/C9H10Br2OS/c1-2-3-4-12-6-7-5-8(10)13-9(7)11/h2,5H,1,3-4,6H2 |
InChI Key |
VKRZXNISIAOEET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOCC1=C(SC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.